An In-Depth Technical Guide to DSG Crosslinker-d4 for Advanced Proteomic Analysis
An In-Depth Technical Guide to DSG Crosslinker-d4 for Advanced Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to DSG Crosslinker-d4
Disuccinimidyl glutarate-d4 (DSG-d4), chemically known as Bis[Succinimidyl] 2,2,4,4-glutarate-d4, is a deuterated, homobifunctional, amine-reactive crosslinking agent.[1][2] It is a valuable tool in the field of proteomics, particularly for the study of protein-protein interactions and the structural characterization of protein complexes. As a cell membrane-permeable molecule, DSG-d4 can be used for both in vitro and in vivo crosslinking studies.[1][3]
The core functionality of DSG-d4 lies in its two N-hydroxysuccinimide (NHS) ester groups, which readily react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) to form stable amide bonds.[4][5] The key feature of DSG-d4 is the incorporation of four deuterium (B1214612) atoms on the glutarate backbone. This isotopic labeling results in a precise 4 Dalton mass shift compared to its non-deuterated counterpart, DSG (DSG-d0).[2][3] This mass difference is readily detectable by mass spectrometry, making the DSG-d0/d4 pair a powerful reagent system for quantitative cross-linking mass spectrometry (CLMS).[3]
Primary Use: Quantitative Cross-Linking Mass Spectrometry (CLMS)
The primary application of DSG Crosslinker-d4 is in quantitative proteomics to identify and quantify changes in protein-protein interactions under different cellular states. This is achieved by using a combination of the "heavy" (DSG-d4) and "light" (DSG-d0) crosslinkers to label proteins from two different experimental conditions.
The general principle involves treating one cell population or protein sample with DSG-d0 and a second with DSG-d4. After crosslinking, the samples are combined, and the proteins are digested into peptides. The crosslinked peptides are then analyzed by mass spectrometry. The 4 Da mass difference between the d0 and d4 labeled crosslinked peptides allows for their distinct identification and the relative quantification of the interaction between the two states. This powerful technique enables researchers to study the dynamics of protein complexes in response to stimuli, disease progression, or drug treatment.
Technical and Physicochemical Data
The following tables summarize the key quantitative data for DSG Crosslinker-d4 and its non-deuterated analog.
Table 1: Chemical and Physical Properties
| Property | DSG Crosslinker-d4 | DSG Crosslinker (d0) |
| Systematic Name | Bis[Succinimidyl] 2,2,4,4-glutarate-d4 | Disuccinimidyl glutarate |
| Molecular Formula | C13H10D4N2O8 | C13H14N2O8 |
| Molecular Weight | 330.29 g/mol [1][6] | 326.26 g/mol [4] |
| Spacer Arm Length | 7.7 Å | 7.7 Å[7] |
| CAS Number | 2242802-40-8[1] | 79642-50-5[4] |
| Appearance | White to off-white solid[1] | White solid |
| Purity | ≥97%[4] | ≥97%[4] |
Table 2: Solubility and Storage
| Parameter | Information |
| Solubility | Soluble in organic solvents such as DMSO and DMF[5][8] |
| Storage (Powder) | Store desiccated at -20°C for long-term (up to 3 years) or 4°C for shorter periods (up to 2 years)[1] |
| Storage (in Solvent) | Store at -80°C (up to 6 months) or -20°C (up to 1 month)[1] |
| Important Note | DSG and DSG-d4 are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use as NHS esters readily hydrolyze in aqueous solutions. |
Experimental Protocols
Two-Step In Vivo Crosslinking for Protein-Chromatin Interaction Analysis
This protocol is adapted from a method for studying protein-chromatin interactions and can be applied to investigate cellular protein complexes.[9]
Materials:
-
Cells grown in culture
-
Phosphate-buffered saline (PBS)
-
PBS with 1 mM MgCl2
-
DSG (or DSG-d0/d4 for quantitative studies) stock solution (0.25 M in dry DMSO)[9]
-
16% Formaldehyde (B43269) solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation: Wash adherent cells three times with PBS at room temperature.
-
Protein-Protein Crosslinking:
-
Protein-DNA Crosslinking (Optional, for chromatin studies):
-
Wash the cells three times with PBS.
-
Add 10 ml of 1% formaldehyde in PBS.
-
Incubate at room temperature for 10 minutes.
-
-
Quenching:
-
To quench the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Downstream Processing:
-
Wash cells with ice-cold PBS.
-
Proceed with cell lysis using an appropriate buffer for your downstream application (e.g., immunoprecipitation, mass spectrometry).
-
General Protocol for Quantitative Cross-Linking Mass Spectrometry (CLMS) with DSG-d0/d4
This protocol outlines a general workflow for a quantitative proteomics experiment using the DSG-d0/d4 pair. The principles are based on established methods for quantitative CLMS with isotopic labels.
Materials:
-
Two distinct cell populations or protein samples for comparison (e.g., treated vs. untreated)
-
DSG-d0 stock solution (in dry DMSO)
-
DSG-d4 stock solution (in dry DMSO)
-
Lysis buffer
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., Tris-HCl or ammonium (B1175870) bicarbonate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Crosslinking:
-
Culture and treat cells under the two conditions to be compared.
-
Harvest and wash the cells.
-
Resuspend the cell pellets from each condition in a suitable buffer.
-
Treat one sample with DSG-d0 and the other with DSG-d4 at a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching and Lysis:
-
Quench the crosslinking reaction with a final concentration of 20-50 mM Tris-HCl or 50 mM ammonium bicarbonate.
-
Combine the two cell pellets in a 1:1 ratio.
-
Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
To increase the identification rate of crosslinked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) can be performed.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The instrument should be configured to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer with XlinkX, pLink) to identify the crosslinked peptides.
-
The software should be configured to search for peptide pairs linked by either DSG-d0 or DSG-d4, accounting for the 4 Da mass difference.
-
Quantify the relative abundance of the d0- and d4-labeled crosslinked peptides to determine changes in protein interactions between the two conditions.
-
Mandatory Visualizations
Caption: Workflow for two-step in vivo crosslinking.
References
- 1. DSG Crosslinker-d4 | Isotope-Labeled Compounds | 2242802-40-8 | Invivochem [invivochem.com]
- 2. DSG-d4 Deuterated Crosslinker Datasheet DC Chemicals [dcchemicals.com]
- 3. DSG-d4 10 mg - Heavy DSG - Bis(Succinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 4. scbt.com [scbt.com]
- 5. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 6. T31581-500mg | DSG-d4 Deuterated Crosslinker Clinisciences [clinisciences.com]
- 7. ProteoChem/Deuterated Crosslinker DSG-d4 10 mg/h5103/10mg-蚂蚁淘生物 [ebiomall.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
